molecular formula C13H14O4 B12081821 Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate

Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate

Cat. No.: B12081821
M. Wt: 234.25 g/mol
InChI Key: PCUROSRQOYVITI-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 2,3-dihydrobenzofuran moiety linked to a 3-oxopropanoate ester group. This bicyclic structure combines aromaticity with partial saturation, conferring unique electronic and steric properties. The 2,3-dihydrobenzofuran core is notable for its metabolic stability compared to fully aromatic systems, making it a valuable scaffold in medicinal chemistry for drug design targeting enzymes or receptors . The ethyl ester group enhances lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1-benzofuran-7-yl)-3-oxopropanoate

InChI

InChI=1S/C13H14O4/c1-2-16-12(15)8-11(14)10-5-3-4-9-6-7-17-13(9)10/h3-5H,2,6-8H2,1H3

InChI Key

PCUROSRQOYVITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC2=C1OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydrobenzofuran with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide to catalyze the reaction, followed by heating the mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate has been investigated for its anticancer properties. Compounds containing the benzofuran moiety are known for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzofuran have been synthesized and tested for their effectiveness against various cancer cell lines, showing promising results in vitro .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit antimicrobial activity. This compound can serve as a precursor for synthesizing compounds with enhanced antibacterial and antifungal properties. Studies have shown that modifications of this compound can lead to increased efficacy against pathogens such as Candida albicans and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Benzofuran derivatives have been reported to act as leukotriene A4 hydrolase inhibitors, which are relevant in treating inflammatory diseases like rheumatoid arthritis and asthma. This compound could be a candidate for further development in this therapeutic area .

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

  • Ene Reactions : The compound can undergo asymmetric ene reactions to form chiral products, which are valuable in pharmaceutical applications.
  • Cycloaddition Reactions : It can participate in Diels-Alder reactions to form fused ring systems that are often found in natural products and pharmaceuticals .

Synthesis of Bioactive Compounds

A study demonstrated the synthesis of a series of bioactive compounds from this compound. By employing various synthetic strategies, researchers were able to produce derivatives with significant biological activity against cancer and infectious diseases .

Development of Therapeutics

In another case, researchers utilized this compound as a starting material to develop new anti-inflammatory agents targeting specific pathways involved in chronic inflammation. The synthesized compounds showed promise in preclinical trials for reducing inflammation markers in animal models .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • The propenoate group in Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate may enhance reactivity in cycloaddition or polymerization reactions compared to the saturated 3-oxopropanoate .

Halogen-Substituted Phenyl Derivatives

Variations in halogen type, position, and number on aromatic rings significantly influence biological and chemical profiles.

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity
Ethyl 3-(4-bromophenyl)-3-oxopropanoate Bromine at para position Fully aromatic phenyl ring (vs. dihydrobenzofuran) Anticancer, anti-inflammatory
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate Chloro and fluoro substituents Mixed halogens enhance electronic effects Improved enzyme inhibition and antimicrobial activity
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Difluoro substitution at meta positions Electron-withdrawing groups increase stability Moderate anticancer efficacy

Key Findings :

  • Para-substituted halogens (e.g., bromine) enhance anticancer activity, while meta-fluoro groups improve metabolic stability .
  • Mixed halogenation (e.g., chloro + fluoro) optimizes steric and electronic interactions for target binding .

Nitro- and Hydroxy-Substituted Derivatives

Functional groups like nitro or hydroxy substituents modulate solubility and reactivity.

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity
Ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate Fluoro and hydroxy groups Hydrogen-bonding capacity Enhanced enzyme inhibition due to polar interactions
Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate Nitro and chloro substituents Strong electron-withdrawing effects High reactivity in nucleophilic aromatic substitution

Key Findings :

  • Hydroxy groups improve water solubility and enable hydrogen bonding, critical for enzyme inhibition .
  • Nitro groups increase electrophilicity, facilitating reactions like SNAr, but may also elevate toxicity .

Ester Group Variations

Modifications to the ester moiety alter pharmacokinetics and synthetic utility.

Compound Name Structural Features Key Differences vs. Target Compound Applications
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate Methyl ester Reduced steric hindrance vs. ethyl ester Intermediate in cyclopropane synthesis
Ethyl 3-(methylamino)-3-oxopropanoate Methylamino group Amide formation potential Antibacterial synergy with antibiotics

Key Findings :

  • Methyl esters are more susceptible to hydrolysis than ethyl esters, affecting drug half-life .
  • Amino-substituted esters enable peptide coupling, expanding applications in prodrug design .

Research Findings and Implications

  • Biological Activity : Compounds with dihydrobenzofuran cores exhibit lower cytotoxicity compared to fully aromatic analogs, suggesting improved safety profiles .
  • Synthetic Utility: Ethyl 3-oxopropanoate derivatives serve as versatile intermediates for synthesizing heterocycles (e.g., pyrazoles, coumarins) via condensation reactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., halogens, nitro) enhance electrophilicity and target binding . Longer alkyl chains (e.g., butanoate) increase lipophilicity, improving blood-brain barrier penetration .

Biological Activity

Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and inhibition of various biological pathways. This article reviews the current understanding of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods, often involving the modification of the benzofuran core to enhance solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its ability to interact with specific protein targets.

Anticancer Properties

  • Mechanism of Action :
    • The compound has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism involves the induction of apoptosis through the mitochondrial pathway and increased reactive oxygen species (ROS) production .
    • Studies indicate that compounds with similar structures can inhibit DNA synthesis and induce DNA damage, leading to cell death. This dual action is crucial for enhancing the efficacy of anticancer agents .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the benzofuran core significantly influence the potency and selectivity of these compounds. For instance, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity against tumor cells .
    • A recent study identified specific derivatives that exhibited improved potency against poly(ADP-ribose)polymerase-1 (PARP-1), a target implicated in cancer cell survival mechanisms. The most potent derivative showed an IC50 value of 0.531 μM .

Case Studies

  • In Vitro Studies :
    • In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has been reported to have a selectivity index exceeding that of standard chemotherapeutics like Doxorubicin and Sorafenib .
  • Animal Models :
    • Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. For instance, certain derivatives have shown promising results in inhibiting tumor growth in xenograft models .

Data Tables

CompoundTargetIC50 (μM)Biological Activity
This compoundPARP-19.45Inhibition of DNA repair
Derivative AMCF-7 Cells<0.531Induction of apoptosis
Derivative BHeLa Cells<5.0Cytotoxicity via ROS

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